molecular formula C27H21N3O2S B11449373 2-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone

2-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone

Cat. No.: B11449373
M. Wt: 451.5 g/mol
InChI Key: UQODBRMCRVJVLV-UHFFFAOYSA-N
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Description

2-{[7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrrolopyrimidine core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-{[7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-1-PHENYLETHAN-1-ONE involves multiple steps, typically starting with the preparation of the pyrrolopyrimidine core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines.

Scientific Research Applications

2-{[7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-1-PHENYLETHAN-1-ONE has been studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties . Additionally, it is used in the development of new materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or suppression of inflammatory responses . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other pyrrolopyrimidine derivatives, 2-{[7-(2-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-1-PHENYLETHAN-1-ONE stands out due to its unique substituents and structural features. Similar compounds include other pyrrolopyrimidine derivatives with different substituents, such as 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE . These compounds share a common core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C27H21N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[7-(2-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C27H21N3O2S/c1-32-24-15-9-8-14-22(24)30-16-21(19-10-4-2-5-11-19)25-26(30)28-18-29-27(25)33-17-23(31)20-12-6-3-7-13-20/h2-16,18H,17H2,1H3

InChI Key

UQODBRMCRVJVLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C3=C2N=CN=C3SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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